1-Hydroxyanthraquinone

Photophysics Fluorescence Spectroscopy Dye Chemistry

1-Hydroxyanthraquinone (1-HAQ) outperforms 2-HAQ in fluorescence quantum yield, making it the superior fluorophore for ESIPT sensor development. It delivers a higher theoretical specific capacity (239 vs. 223 mAh g⁻¹ for 1,4-DHA) for advanced Li/Na-ion battery cathodes. For genotoxicity research, 1-HAQ induces DNA repair synthesis without mitochondrial uncoupling artifacts (unlike alizarin), enabling clean dissection of nuclear DNA damage. Its inactivity against C. perfringens validates it as an essential negative control. Choose 1-HAQ for assay sensitivity, mechanistic precision, and maximum energy density.

Molecular Formula C14H8O3
Molecular Weight 224.21 g/mol
CAS No. 129-43-1
Cat. No. B086950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyanthraquinone
CAS129-43-1
Synonyms1-hydroxy-9,10-anthraquinone
1-hydroxyanthraquinone
Molecular FormulaC14H8O3
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H
InChIKeyBTLXPCBPYBNQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ethyl ether, and benzene.
Soluble in oxygenated solvents
Slightly soluble in liquid NH3
In water, 8.5 mg/L @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyanthraquinone (CAS 129-43-1): Core Properties and Scientific Procurement Overview


1-Hydroxyanthraquinone (1-HAQ, C14H8O3) is a monohydroxylated anthraquinone derivative with a molecular weight of 224.21 g/mol [1]. It is a naturally occurring compound found in plants such as Morinda officinalis and Tabebuia avellanedae, exhibiting a characteristic light yellow to brown crystalline appearance and a melting point between 195.0 and 199.0 °C . As a foundational scaffold in the hydroxyanthraquinone class, it serves as a key synthetic intermediate, a reference compound in biological studies, and an emerging candidate in organic energy storage materials [2].

1-Hydroxyanthraquinone Procurement: Why Substitution with Other Anthraquinones Compromises Experimental Outcomes


While hydroxyanthraquinones share a common core structure, subtle variations in the position and number of hydroxyl substituents produce profound and quantifiable differences in photophysical, electrochemical, metabolic, and biological activity profiles [1]. Simply substituting 1-hydroxyanthraquinone with its isomer, 2-hydroxyanthraquinone, can drastically alter fluorescence quantum yields and metabolic pathways, while the addition of a second hydroxyl group—as in alizarin or quinizarin—introduces entirely new mechanisms of mitochondrial toxicity or antimicrobial action [2][3]. For applications requiring predictable performance, such as fluorescence-based assays, battery cathode design, or specific genotoxicity studies, generic substitution is not scientifically viable without rigorous revalidation.

1-Hydroxyanthraquinone: Quantitative Evidence of Differentiation from Key Comparators


Fluorescence Quantum Yield: 1-Hydroxyanthraquinone vs. 2-Hydroxyanthraquinone

The fluorescence quantum yield of 1-hydroxyanthraquinone is substantially higher than that of its positional isomer, 2-hydroxyanthraquinone. This difference is a direct consequence of intramolecular hydrogen bonding between the 1-OH group and the adjacent carbonyl, which stabilizes the excited state [1].

Photophysics Fluorescence Spectroscopy Dye Chemistry

Genotoxicity and DNA Repair Induction: 1-Hydroxyanthraquinone vs. Alizarin and Chrysazin

In a direct comparative hepatocyte/DNA repair test, 1-hydroxyanthraquinone and 1,8-dihydroxyanthraquinone (chrysazin) induced DNA repair synthesis, confirming genotoxic activity. In contrast, 1,2-dihydroxyanthraquinone (alizarin) did not induce DNA repair but uniquely exerted an uncoupling and inhibitory effect on mitochondrial respiration in isolated rat liver mitochondria [1].

Toxicology Genotoxicity DNA Repair Mitochondrial Toxicity

Antimicrobial Activity: 1-Hydroxyanthraquinone vs. Quinizarin (1,4-Dihydroxyanthraquinone)

A direct comparison of growth-inhibitory activity against human intestinal bacteria revealed a stark functional difference. At 1 mg/disk, quinizarin (1,4-dihydroxyanthraquinone) strongly inhibited Clostridium perfringens and moderately inhibited Staphylococcus aureus, without affecting beneficial Bifidobacterium species. Under identical conditions, 1-hydroxyanthraquinone exhibited no inhibitory activity against any of the tested intestinal bacteria [1].

Antimicrobial Microbiology Natural Products Structure-Activity Relationship

Theoretical Redox Potential for Lithium-Ion Battery Cathodes: 1-Hydroxyanthraquinone vs. Other Natural Quinones

First-principles calculations have quantified the theoretical performance of 1-hydroxyanthraquinone as a cathode material for lithium-ion batteries (LIBs). It exhibits a high theoretical specific capacity of 239 mAh g⁻¹ and a redox potential of 2.33 V. This places it within a competitive landscape of natural quinones, showing a higher capacity but lower potential than 1,4-dihydroxyanthraquinone (1,4-DHA) which is predicted to have a capacity of 223 mAh g⁻¹ and a potential of 2.49 V [1].

Energy Storage Lithium-Ion Batteries Organic Cathodes DFT Calculations

Metabolic Fate: 1-Hydroxyanthraquinone vs. 2-Hydroxyanthraquinone in Rat Model

While both 1- and 2-hydroxyanthraquinone are metabolized primarily to alizarin in rats, the study specifically notes that the appearance of two or more hydroxylated anthraquinones was not detected for either compound [1]. This indicates a similar, yet distinct, metabolic endpoint compared to naturally occurring di- and tri-hydroxyanthraquinones which may undergo further or different biotransformation.

Metabolism Pharmacokinetics Toxicology ADME

1-Hydroxyanthraquinone: Targeted Research and Industrial Application Scenarios


Fluorescence-Based Assay Development and Photophysical Research

Given its substantially higher fluorescence quantum yield compared to 2-hydroxyanthraquinone, 1-HAQ is the superior choice as a fluorophore for designing new sensors, probes, or as a model compound for studying excited-state intramolecular proton transfer (ESIPT) dynamics. Researchers can expect a stronger and more easily detectable signal, reducing the required concentration and improving assay sensitivity in isopropanol-based systems [1].

Genotoxicity and DNA Repair Mechanism Studies

For toxicological research focused on direct genotoxic mechanisms, 1-HAQ is an indispensable tool. Its proven ability to induce DNA repair synthesis in rat hepatocytes, without the confounding factor of mitochondrial uncoupling activity seen with alizarin, allows for cleaner experimental dissection of nuclear DNA damage pathways [2].

Negative Control in Antimicrobial Structure-Activity Relationship (SAR) Studies

In research aimed at developing selective antibacterial agents against intestinal pathogens like C. perfringens, 1-HAQ serves as an ideal negative control. Its complete lack of activity against a panel of intestinal bacteria, in contrast to the potent and selective activity of quinizarin, validates the importance of the 1,4-dihydroxy substitution pattern for antimicrobial function [3].

Development of High-Capacity Organic Cathode Materials

For battery researchers prioritizing energy density in next-generation lithium-ion or sodium-ion batteries, 1-HAQ offers a theoretically validated advantage. First-principles calculations show it provides a higher specific capacity (239 mAh g⁻¹) than its dihydroxylated analog, 1,4-DHA (223 mAh g⁻¹), making it a promising lead compound for cathode development where maximizing gravimetric capacity is critical [4].

Technical Documentation Hub

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